1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)spiro[indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-15(7-8-16-10-15)12-3-1-2-4-13(12)17(14)9-11-5-6-11/h1-4,11,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBKPIJMWDTIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C4(C2=O)CCNC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method utilizes tryptamine derivatives as starting materials. The process involves:
Advantages and Limitations
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Advantages : Transition-metal-free, broad substrate scope, and operational simplicity.
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Limitations : Moderate yields due to competing side reactions (e.g., over-alkylation).
Reductive Cyclization of Cyanoimino Precursors
Synthetic Pathway
This route involves:
Stereochemical Considerations
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The stereochemistry at the spirocenter is controlled by the configuration of the cyanoimino precursor.
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Chiral auxiliaries (e.g., Evans oxazolidinones) enhance enantioselectivity (>90% ee).
Post-Spirocyclization Alkylation
Alkylation Strategies
The cyclopropylmethyl group is introduced after spirocyclization via:
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Nucleophilic Substitution : Treatment with cyclopropylmethyl bromide in DMSO/NaH at 50–60°C.
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) to alkylate secondary amines.
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Substrate : Spiro[indoline-3,3'-pyrrolidin]-2-one (1.0 equiv).
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Alkylating Agent : Cyclopropylmethyl bromide (1.2 equiv).
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Base : NaH (1.5 equiv), DMSO, 55°C for 1 hour.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Key Reference |
|---|---|---|---|---|
| One-Pot Spirocyclization | 45–66 | Moderate | High | |
| Reductive Cyclization | 70–85 | High | Moderate | |
| Post-Alkylation | 75–88 | Low | High |
Critical Challenges and Solutions
Epimerization Risks
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form spirocyclic structures.
Substitution Reactions: It can undergo nucleophilic substitution reactions at the indoline or pyrrolidinone rings.
Common Reagents and Conditions
Cycloaddition Reactions: Ethyl glycinate hydrochloride and dimethyl acetylenedicarboxylate in ethanol.
Substitution Reactions: Common nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions are typically spirocyclic derivatives with various substituents on the indoline or pyrrolidinone rings, depending on the reagents used.
Scientific Research Applications
Inhibition of MDM2-p53 Interaction
Recent studies have demonstrated that compounds with a spiro[indoline-3,3'-pyrrolidin]-2-one scaffold exhibit high selectivity and efficacy in inhibiting the MDM2-p53 interaction. For instance, Gollner et al. (2016) reported that novel derivatives based on this scaffold showed promising results in preclinical models, including SJSA-1 xenograft models. The study highlighted that these compounds are chemically stable and orally active, making them suitable candidates for further development as anti-cancer therapeutics .
Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications to the spiro[indoline-3,3'-pyrrolidin]-2-one structure can significantly impact biological activity. The introduction of different substituents on the cyclopropylmethyl group has been shown to enhance binding affinity to MDM2. These findings suggest that careful structural optimization could lead to more potent inhibitors .
Cancer Treatment
Given its mechanism of restoring p53 function, 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one holds promise as a therapeutic agent for various cancers characterized by MDM2 overexpression. This includes:
- Sarcomas
- Leukemias
- Breast cancer
Bromodomain Inhibition
Emerging research suggests that similar spiro[indoline] compounds may also act as bromodomain inhibitors, which are implicated in various cancers and inflammatory diseases. The ability to modulate bromodomain-containing proteins through these compounds could open new avenues for therapeutic interventions .
Data Table: Summary of Research Findings
| Study Reference | Compound Type | Mechanism | Key Findings | Potential Applications |
|---|---|---|---|---|
| Gollner et al., 2016 | Spiro[indoline] derivative | MDM2-p53 inhibitor | Chemically stable; orally active; effective in xenograft models | Cancer therapy |
| WO2016026937A1 | Novel derivatives | MDM2-p53 inhibitor | Structural modifications enhance activity | Cancer treatment |
| WO2018109650A1 | Spiro derivatives | Bromodomain inhibitor | Targeting bromodomains may affect gene transcription | Cancer and inflammatory diseases |
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The phenylsulfonyl group in compound 17 enhances 5-HT6 receptor affinity by mimicking the pharmacophoric requirements of basic GPCR ligands, while the 4-fluorobenzyl group in 42c improves antileishmanial potency by increasing lipophilicity and membrane permeability .
- Synthetic Accessibility : Compounds with bulky substituents (e.g., phenylsulfonyl) require multistep syntheses involving halogenation and sulfonylation, whereas alkylation (e.g., cyclopropylmethyl) can be achieved in fewer steps .
Pharmacological Comparisons
A. 5-HT6 Receptor Ligands
- Compound 17 exhibits submicromolar affinity (Ki = 0.23 µM) for 5-HT6 receptors, attributed to its phenylsulfonyl group fitting the "classical pharmacophore" with a positive ionizable moiety .

- In contrast, analogs lacking ionizable groups (e.g., 18) show reduced affinity, highlighting the importance of electrostatic interactions .
B. Antileishmanial Agents
- Compound 24e (IC50 = 0.96 µM) demonstrates superior activity against Leishmania donovani compared to 25d (IC50 = 3.55 µM), likely due to electron-withdrawing substituents enhancing target engagement .
C. Anticancer Activity
- Spiro-oxindole derivatives (e.g., 5-chloro-4',5'-diphenylspiro[...]-2-one) restore p53 function in breast cancer cells, whereas the cyclopropylmethyl variant’s mechanism may differ due to its non-aromatic substituent .
Physicochemical and ADME Profiles
- Metabolic Stability : Cyclopropane rings are metabolically resistant, suggesting improved half-life compared to benzyl or sulfonyl analogs .
Biological Activity
The compound 1-(Cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one has garnered attention in recent pharmacological research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure that contributes to its biological properties. The compound belongs to a class of spiro[indoline] derivatives, which have been shown to exhibit various pharmacological activities.
The primary mechanism of action for this compound appears to involve the inhibition of the MDM2-p53 interaction. MDM2 is an oncogenic protein that negatively regulates the tumor suppressor p53, which plays a critical role in cell cycle regulation and apoptosis. By inhibiting MDM2, this compound can potentially restore p53 function, leading to increased apoptosis in cancer cells.
Key Findings:
- Inhibition of MDM2 : The compound has been shown to bind selectively to MDM2, preventing it from degrading p53. This interaction is crucial for reactivating p53-mediated pathways in tumor suppression .
- Selectivity and Stability : The spiro[indoline] scaffold provides chemical stability and selectivity against off-target effects, making it a promising candidate for further development .
Antitumor Activity
In vivo studies have demonstrated that this compound exhibits significant antitumor activity:
- Xenograft Models : In SJSA-1 xenograft models, the compound showed efficacy even at low doses, indicating its potential for oral administration and effectiveness against tumors expressing high levels of MDM2 .
- Mechanistic Studies : Further investigations revealed that treatment with this compound led to increased apoptosis in cancer cells, correlating with restored p53 activity .
Neuropharmacological Effects
Emerging research suggests that this compound may also interact with sigma receptors (σRs), which are implicated in various neurological processes:
- Sigma Receptor Modulation : The σ1 receptor plays a role in modulating intracellular signaling pathways. Compounds targeting σRs can influence neurotransmitter systems and may have implications for treating neurodegenerative diseases .
Case Studies
Several studies have focused on the biological activity of spiro[indoline] derivatives similar to this compound:
Q & A
Basic: What are the common synthetic routes for 1-(cyclopropylmethyl)spiro[indoline-3,3'-pyrrolidin]-2-one, and how are intermediates characterized?
The synthesis typically involves N-acylation and spirocyclization strategies. For example, a two-step route starts with the halogenation of a Cbz-protected precursor (e.g., using N-chlorosuccinimide in THF), followed by sulfonylation with phenylsulfonyl chloride under basic conditions (NaH or LiHMDS) to yield intermediates like 1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one . Intermediates are characterized via 1H/13C-NMR and mass spectrometry (MS) to confirm regiochemistry and purity. Flash chromatography is commonly used for purification .
Basic: How are structural conformations of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives validated experimentally?
Single-crystal X-ray diffraction is the gold standard. For example, a derivative with a 3′-nitro-4′-(o-tolyl) substituent crystallized in a triclinic system (space group P1) with lattice parameters a = 10.8757 Å, b = 13.625 Å, and dihedral angles confirming the spirojunction geometry. The pyrrolidine ring adopts an envelope conformation, critical for ligand-receptor interactions .
Advanced: How do substituents on the pyrrolidine ring influence antileishmanial activity?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4′-position enhance antileishmanial potency. For instance, compound 25g (4′-NO₂) showed IC₅₀ = 2.1 µM against Leishmania donovani, outperforming analogues with electron-donating groups (e.g., 4′-OCH₃, IC₅₀ = 8.3 µM). This trend correlates with improved hydrophobic interactions in molecular docking studies .
Advanced: What methodologies resolve contradictions in stereochemical outcomes during spirocyclization?
Discrepancies in stereochemistry arise from competing reaction pathways (e.g., [3+2] cycloaddition vs. acyl migration). Diastereodivergent synthesis using tunable Lewis/Brønsted bases (e.g., quinidine vs. quinine derivatives) enables selective formation of cis or trans spiroproducts. For example, a bifunctional catalyst controls enantioselectivity (>90% ee) via hydrogen-bonding interactions with the oxindole carbonyl .
Advanced: How does the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold interact with 5-HT₆ receptors?
Pharmacophore modeling shows that the spirocarbon and sulfonyl group are critical for binding. Compound 17 (1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidin]-2-one) aligns with the classical 5-HT₆ pharmacophore, while 18 (1′-(phenylsulfonyl) analogue) lacks the positive ionizable moiety, reducing affinity. Docking studies confirm π-π stacking between the indoline ring and receptor residues like Phe285 .
Advanced: What analytical strategies distinguish regioisomeric spiroproducts in complex reaction mixtures?
2D NMR techniques (e.g., NOESY, HSQC) resolve regiochemistry. For example, in dispiro[indoline-3,2′-pyrrolidine-3′,3″-indoline] derivatives, NOE correlations between the spirocarbon and adjacent protons confirm connectivity. High-resolution mass spectrometry (HRMS) further validates molecular formulas, while HPLC with chiral columns separates enantiomers .
Advanced: How can microwave-assisted synthesis improve yields of spiro[indoline-3,3'-pyrrolidin]-2-one derivatives?
Microwave irradiation accelerates 1,3-dipolar cycloaddition reactions, reducing reaction times from hours to minutes (e.g., 30 min at 100°C vs. 6 h conventional heating). This method enhances yields (up to 85%) by minimizing side reactions like retro-cycloaddition. A representative protocol uses enamines and pyrrolediones in dry toluene under microwave conditions .
Basic: What are the key spectral signatures of spiro[indoline-3,3'-pyrrolidin]-2-one in NMR?
The spirocarbon (C3) appears at δ ~70 ppm in 13C-NMR. The indoline C2 carbonyl resonates at δ ~175 ppm. In 1H-NMR, the cyclopropylmethyl group shows distinct multiplets at δ 0.5–1.5 ppm, while pyrrolidine protons appear as multiplet clusters at δ 2.0–3.5 ppm .
Advanced: How do computational methods guide the optimization of spirocompound solubility?
In silico ADME predictions (e.g., LogP, polar surface area) identify solubility-limiting motifs. For example, introducing a 3′-hydroxymethyl group reduces LogP from 3.2 to 2.5, improving aqueous solubility. Molecular dynamics simulations further validate hydration free energy changes .
Advanced: What strategies mitigate low yields in multi-component spirocyclization reactions?
Solid acid catalysts (e.g., sulfated TiO₂) enhance yields by stabilizing charged intermediates. For example, a three-component reaction using aldehydes, amines, and oxindoles achieved 78% yield with TiO₂-SO₄²⁻ vs. 45% without. Catalyst recycling (up to 5 cycles) improves sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

